Zinc di-n-butyldithiocarbamate

Vue d'ensemble

Description

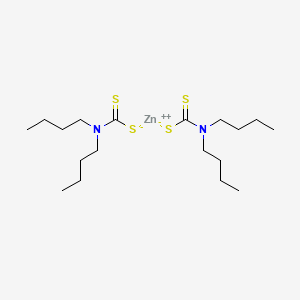

Zinc di-n-butyldithiocarbamate is an organozinc compound with the molecular formula C18H36N2S4Zn. It is widely used as a vulcanization accelerator in the rubber industry and as an antioxidant in various applications. The compound is known for its ability to enhance the physical properties of rubber, making it more durable and resistant to wear and tear .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc di-n-butyldithiocarbamate is typically synthesized by reacting an aqueous solution of an alkali metal salt of di-n-butyldithiocarbamic acid with an aqueous solution of a water-soluble zinc salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The product is then purified through filtration and drying processes to obtain a high-purity compound suitable for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc di-n-butyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides and other oxidation products.

Reduction: It can be reduced to form thiolates and other reduced species.

Substitution: The compound can undergo substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various alkylating agents and catalysts are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include disulfides, thiolates, and substituted dithiocarbamates .

Applications De Recherche Scientifique

Rubber Industry

ZDBC is primarily used as an accelerator in the vulcanization process of rubber. Its role is crucial in enhancing the speed and efficiency of vulcanization, which improves the elasticity and durability of rubber products.

- Mechanism : ZDBC promotes cross-linking between polymer chains during vulcanization, leading to improved mechanical properties of the rubber. This process is vital for producing tires, seals, and various rubber goods.

Lubricants

ZDBC has been investigated for its potential as an additive in lubricants. Its ability to form protective films on metal surfaces can reduce friction and wear, making it beneficial for engine oils and other lubrication systems.

- Case Study : Research has shown that ZDBC can enhance the tribological performance of lubricants by forming a protective MoS₂ tribofilm when mixed with molybdenum complexes. This interaction not only reduces friction but also improves wear resistance under high-stress conditions .

Agricultural Applications

ZDBC has been explored as a potential fungicide and pesticide due to its ability to interact with various biological systems. Its effectiveness against certain pathogens makes it a candidate for agricultural use.

- Research Findings : Studies indicate that ZDBC exhibits antifungal properties that could be harnessed for crop protection, although further research is needed to fully understand its efficacy and safety in agricultural contexts .

- Vulcanization Efficiency : A study demonstrated that incorporating ZDBC into rubber formulations significantly reduced curing time while enhancing tensile strength and elongation at break compared to formulations without ZDBC .

- Tribological Studies : In experiments involving engine oils, the addition of ZDBC resulted in lower friction coefficients and reduced wear on metal surfaces during high-load conditions, showcasing its potential as an effective lubricant additive .

- Agricultural Efficacy : In agricultural trials, ZDBC showed promising results against specific fungal pathogens affecting crops, suggesting its viability as an eco-friendly pesticide alternative .

Mécanisme D'action

The mechanism of action of zinc di-n-butyldithiocarbamate involves its ability to form stable complexes with metal ions, which enhances its catalytic and stabilizing properties. The compound interacts with various molecular targets, including enzymes and proteins, to exert its effects. The pathways involved in its action include the inhibition of oxidative stress and the stabilization of polymer structures .

Comparaison Avec Des Composés Similaires

- Zinc dimethyldithiocarbamate

- Zinc diethyldithiocarbamate

- Zinc dibutyldithiocarbamate

Comparison: Zinc di-n-butyldithiocarbamate is unique in its ability to provide superior vulcanization acceleration and antioxidant properties compared to other similar compounds. Its longer butyl chains contribute to its enhanced stability and effectiveness in various applications .

Activité Biologique

Zinc di-n-butyldithiocarbamate (ZDBC) is a compound belonging to the class of dithiocarbamates, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of ZDBC, supported by relevant data and case studies.

Chemical Structure and Synthesis

ZDBC is synthesized through the reaction of carbon disulfide with di-n-butylamine in the presence of a strong base, followed by coordination with zinc salts. The resulting complex exhibits a distorted square pyramidal geometry, which influences its biological activity. The synthesis process can be summarized as follows:

-

Formation of Dithiocarbamate :

where R is n-butyl.

-

Complexation with Zinc :

Antimicrobial Properties

ZDBC has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that dithiocarbamate complexes, including ZDBC, exhibit potent antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes and inhibit enzyme activity.

- Case Study : A study published in Chemistry reported that ZDBC showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of many conventional antibiotics .

Cytotoxic Effects

ZDBC has been found to possess cytotoxic properties, particularly against cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress and disruption of cellular signaling pathways.

- Research Findings : In vitro studies revealed that ZDBC induced apoptosis in human cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation, caspase activation |

| MCF-7 | 20 | Cell cycle arrest, apoptosis induction |

| A549 | 25 | Mitochondrial dysfunction |

Antioxidant Activity

ZDBC has also been studied for its antioxidant properties. It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.

- Mechanism : The compound's ability to chelate metal ions contributes to its antioxidant effects, preventing metal-catalyzed oxidation reactions .

Environmental Impact and Biodegradation

The environmental fate of ZDBC is crucial, especially in rubber manufacturing where it is used as a vulcanization accelerator. Studies indicate that ZDBC can degrade under certain conditions, leading to the release of potentially harmful metabolites.

- Biodegradation Study : Research showed that ZDBC undergoes microbial degradation in soil environments, resulting in reduced toxicity over time. However, its metabolites may still pose ecological risks .

Toxicological Profile

ZDBC exhibits low acute toxicity; however, chronic exposure can lead to adverse health effects. Key findings include:

Propriétés

IUPAC Name |

zinc;N,N-dibutylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXSVZNGTQTENJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Hawley] Flakes; [MSDSonline] | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.26 | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787 | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green flakes | |

CAS No. |

136-23-2, 13927-77-0 | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 °C minimum | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787 | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.